molecular formula C5H12ClNO2 B1429588 methyl (2R)-2-(methylamino)propanoate hydrochloride CAS No. 19914-41-1

methyl (2R)-2-(methylamino)propanoate hydrochloride

Cat. No.: B1429588
CAS No.: 19914-41-1
M. Wt: 153.61 g/mol
InChI Key: CYMQHMBRKIJBGI-PGMHMLKASA-N
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Description

®-Methyl 2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(methylamino)propanoate hydrochloride typically involves the esterification of N-methyl-D-alanine with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using industrial reactors and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(methylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 2-(methylamino)propanoate hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving amino acid derivatives and their biological activities.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on amino acid receptors and transporters, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-D-alanine: A similar compound with a free carboxylic acid group instead of the ester.

    Methyl 2-(methylamino)propanoate: The non-hydrochloride form of the compound.

    N-Methyl-L-alanine methyl ester hydrochloride: The L-enantiomer of the compound.

Uniqueness

®-Methyl 2-(methylamino)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both a methylamino group and an ester group. This combination of features makes it particularly useful in stereoselective synthesis and studies involving chiral molecules .

Properties

IUPAC Name

methyl (2R)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQHMBRKIJBGI-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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